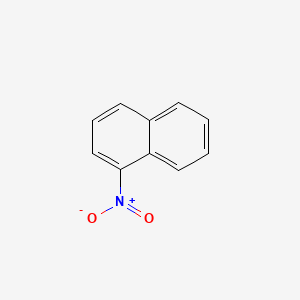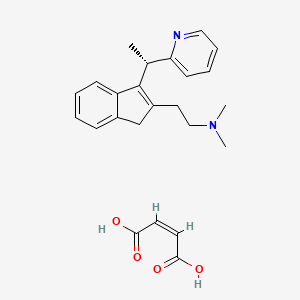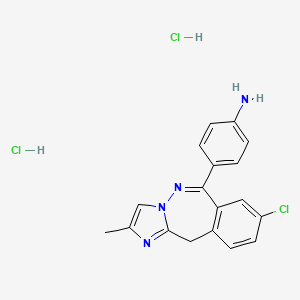
Bendamustine D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bendamustine D4 is the deuterium labeled Bendamustine(SDX-105), which is an alkylating agent.
Applications De Recherche Scientifique
1. Synthesis and Mechanism
Bendamustine D4, a variant of Bendamustine, is noted for its use in cancer therapy. It has been synthesized using DCl as a catalyst and D2O as a deuterium source, resulting in high deuterium incorporation. This synthesis is significant for supporting clinical studies involving stable isotope-labeled bendamustine (Liu, Qin, & Zhang, 2018).
2. Cytotoxic Properties
Research has shown that Bendamustine displays unique cytotoxicity patterns, distinct from other DNA-alkylating agents. Its mechanisms include DNA-damage stress response activation, apoptosis induction, mitotic checkpoint inhibition, and induction of mitotic catastrophe. Notably, Bendamustine activates a base excision DNA repair pathway, unlike other alkylators (Leoni et al., 2008).
3. Efficacy in Cancer Treatment
Bendamustine has shown efficacy in treating various forms of cancer, including indolent and transformed non-Hodgkin's lymphoma, with notable response rates even in heavily pretreated patients (Friedberg et al., 2008).
4. Combination Therapies
The compound is useful in combination therapies due to its multiple actions and cell cycle effects. It has been suggested for use in combination regimens, with the sequence of administration playing a significant role (Gandhi, 2002).
5. Activity in Specific Cancer Cell Lines
Bendamustine's cytotoxic efficacy has been characterized in leukemia and breast cancer cell lines, showing preferential activity against leukemic cells of lymphoid origin and inducing apoptosis in specific cell lines (Konstantinov et al., 2002).
6. Stability and Anticancer Efficacy Enhancement
A study focused on improving the stability and efficacy of bendamustine through a PEG-PLGA co-polymeric nanoparticulate approach, resulting in a significant increase in stability, reduced toxicity, and enhanced anticancer activity against various cancerous cells (Khan et al., 2016).
7. Immunomodulatory Effects
Recent studies have explored the immunomodulatory effects of Bendamustine in the context of hematopoietic cell transplantation (HCT), showing its potential to reduce transplant side effects and promote anti-cancer effects (Stokes et al., 2021).
Propriétés
Nom du produit |
Bendamustine D4 |
|---|---|
Formule moléculaire |
C16H17D4Cl2N3O2 |
Poids moléculaire |
362.29 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1191564.png)